(E)-2-(4-Methoxybenzylideneamino)-1-phenylethanol
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Overview
Description
(E)-2-(4-Methoxybenzylideneamino)-1-phenylethanol is a Schiff base compound characterized by the presence of an imine group (C=N) formed by the condensation of an aldehyde and an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-Methoxybenzylideneamino)-1-phenylethanol typically involves the condensation reaction between 4-methoxybenzaldehyde and 2-amino-1-phenylethanol. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, and the product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale equipment for reflux and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-Methoxybenzylideneamino)-1-phenylethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: The methoxy group on the benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Products may include aldehydes, ketones, or carboxylic acids.
Reduction: The primary product is the corresponding amine.
Substitution: Products depend on the substituent introduced, such as brominated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the synthesis of advanced materials and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of (E)-2-(4-Methoxybenzylideneamino)-1-phenylethanol involves its interaction with biological targets through the imine group. The compound can form coordination complexes with metal ions, which may enhance its biological activity. Additionally, the presence of the methoxy group and the phenyl ring contributes to its ability to interact with various molecular targets, influencing pathways related to inflammation, cancer, and microbial growth .
Comparison with Similar Compounds
Similar Compounds
(E)-4-(4-Methoxybenzylideneamino)-N-(5-methylis-oxazol-3-yl) benzenesulfonamide: Another Schiff base with similar structural features but different biological activities.
(E)-4-(4-Methoxybenzylideneamino)-4H-1,2,4-Triazole-3,5-diyl Dimethanol:
Uniqueness
(E)-2-(4-Methoxybenzylideneamino)-1-phenylethanol is unique due to its specific combination of a methoxy-substituted benzylidene group and a phenylethanol moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methylideneamino]-1-phenylethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-19-15-9-7-13(8-10-15)11-17-12-16(18)14-5-3-2-4-6-14/h2-11,16,18H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGMSXRZMNJGMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NCC(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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